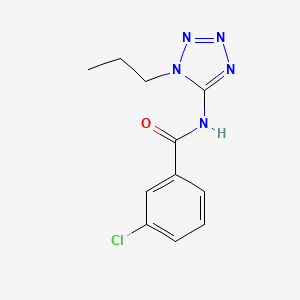
1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine, also known as MMPP, is a piperazine derivative that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is a structural analog of the widely studied drug, MDMA, and has been found to have similar effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine is thought to involve the release of serotonin from presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can activate postsynaptic receptors and produce various physiological and behavioral effects. This compound has been shown to have a higher affinity for the serotonin transporter than for the dopamine transporter, which suggests that its effects are primarily mediated by the serotonergic system.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in neurotransmitter levels. This compound has also been shown to produce anxiogenic effects in some studies, suggesting that it may be useful for studying anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine in lab experiments is that it is a relatively selective serotonin releasing agent, which allows researchers to study the effects of serotonin without the confounding effects of other neurotransmitters. However, there are also some limitations to using this compound. One limitation is that it has been found to produce neurotoxic effects in some animal models, which may limit its usefulness in certain types of studies. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some research groups.
Future Directions
There are several potential future directions for research on 1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is the development of new analogs of this compound with improved selectivity and reduced toxicity. Additionally, this compound may be useful for studying the role of serotonin in various physiological processes, such as pain perception and appetite regulation. Overall, this compound has the potential to be a valuable research tool for studying the effects of serotonin on the central nervous system, and further research in this area is warranted.
Synthesis Methods
The synthesis of 1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-methylbenzylamine with 2-methylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield this compound as a hydrochloride salt. This method has been reported in the literature and has been used by several research groups to obtain this compound for their studies.
Scientific Research Applications
1-(2-methylbenzyl)-4-(2-methylphenyl)piperazine has been used as a research tool to study the effects of serotonin on the central nervous system. It has been found to act as a selective serotonin releasing agent, similar to MDMA. This property makes this compound a useful compound for studying the role of serotonin in various physiological and behavioral processes. This compound has been used in studies investigating the effects of serotonin on mood, anxiety, and social behavior.
properties
IUPAC Name |
1-(2-methylphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-16-7-3-5-9-18(16)15-20-11-13-21(14-12-20)19-10-6-4-8-17(19)2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFLQOHTXCCIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
